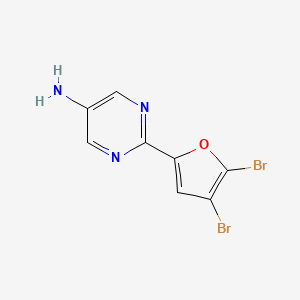

2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine

Description

Properties

IUPAC Name |

2-(4,5-dibromofuran-2-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N3O/c9-5-1-6(14-7(5)10)8-12-2-4(11)3-13-8/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUFHDBKSLZMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)Br)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of Furan-Pyrimidine Conjugates

Preamble: The Rationale for Hybrid Scaffolds in Drug Discovery

In medicinal chemistry, the fusion of two or more pharmacophores into a single molecular entity represents a powerful strategy for developing novel therapeutic agents with enhanced potency, selectivity, or improved pharmacokinetic profiles. Furan and pyrimidine are two such "privileged" heterocyclic scaffolds. The furan ring, a five-membered aromatic heterocycle, is present in numerous bioactive natural products and synthetic drugs, offering a unique blend of hydrophobic and polar characteristics and acting as a versatile building block.[1][2]. Its ether oxygen can serve as a hydrogen bond acceptor, facilitating critical interactions with biological targets.. The pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA.[3]. Its structural resemblance to purine makes it an effective bioisostere for designing molecules that can interact with biological systems, particularly as kinase inhibitors.[4][5].

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of conjugates that strategically combine these two moieties. We will explore how specific structural modifications influence their biological activity, focusing primarily on their roles as anticancer and antimicrobial agents. The discussion will be grounded in causality, explaining the scientific reasoning behind synthetic choices and providing validated experimental protocols for their evaluation.

The Furan-Pyrimidine Conjugate: Core Architecture and Points of Modification

The therapeutic potential of a furan-pyrimidine conjugate is fundamentally dictated by its three-dimensional structure and the electronic properties of its constituent parts. SAR studies systematically explore how altering specific parts of the molecule impacts its interaction with a biological target. The core architecture can be deconstructed into three key regions ripe for modification: the furan ring, the pyrimidine ring, and any linking domain.

Caption: Key modification points on a furan-pyrimidine conjugate.

Structure-Activity Relationships in Oncology

Furan-pyrimidine conjugates have emerged as a particularly fruitful area of research for anticancer agents, primarily due to the pyrimidine scaffold's ability to mimic purine and target the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[4][5][6].

Inhibition of Protein Kinases (EGFR, VEGFR-2, PI3K/AKT)

Furo[2,3-d]pyrimidines, where the furan and pyrimidine rings are fused, are potent kinase inhibitors. This fused system acts as a rigid scaffold that correctly orients substituents to interact with key residues in the kinase hinge region.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Uncontrolled EGFR signaling is a major driver of tumor growth.[4]. Furo[2,3-d]pyrimidine derivatives have been synthesized as potent EGFR inhibitors.[7]. SAR studies reveal that substitutions at the 4 and 5 positions of the pyrimidine ring are critical for activity.[4]. For instance, incorporating specific structural features of known EGFR inhibitors can lead to compounds with potent, submicromolar inhibitory activity.[7]. Molecular modeling confirms that these compounds can fit stably within the EGFR active site, validating their mechanism of action.[7].

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor survival and metastasis, with VEGFR-2 being a key mediator.[8]. Several furo[2,3-d]pyrimidine derivatives have shown promising VEGFR-2 inhibition, with potencies comparable or even superior to approved drugs like Sorafenib and Sunitinib.[8].

-

Key Insight: The nature of the side chain extending from the core scaffold is crucial. These side chains are designed to interact with the gatekeeper region of the kinase, and their composition directly modulates inhibitory potency.[8].

-

-

PI3K/AKT Dual Inhibition: The PI3K/AKT pathway is another critical signaling cascade for cancer cell proliferation and survival. Novel furo[2,3-d]pyrimidine derivatives incorporating a 1,3,4-thiadiazole moiety have been developed as dual PI3K/AKT inhibitors.[9]. One standout compound, 10b , demonstrated potent anticancer activity across numerous cell lines, with strong cytostatic action and excellent inhibitory activity against PI3Kα/β and AKT enzymes.[9]. This highlights the success of a rational design strategy that combines two established anticancer pharmacophores.

Table 1: Comparative Kinase Inhibitory Activity of Select Furan-Pyrimidine Conjugates

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |

|---|---|---|---|---|---|

| Compound III | VEGFR-2 | 122 | Sorafenib | 90.0 | [8] |

| Compound IV | VEGFR-2 | 58.0 | Sorafenib | 41.2 | [8] |

| Compound V | VEGFR-2 | 41.4 | Sorafenib | 41.2 | [8] |

| Compound VI | VEGFR-2 | 9.30 | Sunitinib | 18.9 | [8] |

| Compound 10b | PI3Kα | 175 | - | - | [9] |

| Compound 10b | PI3Kβ | 71 | - | - | [9] |

| Compound 10b | AKT | 411 | - | - | [9] |

| Compound 3f | EGFR | 121 | Erlotinib | - |[7] |

Cellular Antiproliferative Activity

Beyond enzymatic inhibition, the ultimate test for an anticancer agent is its ability to halt the proliferation of cancer cells. Furan-pyrimidine conjugates have demonstrated significant cytotoxicity against a wide range of human cancer cell lines.[7].

-

Halogen-Bearing Chalcones: A series of novel furo[2,3-d]pyrimidine-based chalcones were synthesized and evaluated for anticancer activity.[10]. The results showed that derivatives bearing halogen substituents (compounds 5d and 5e ) demonstrated potent anti-proliferative activity against a panel of 59 cancer cell lines.[10]. These compounds also showed pronounced cytotoxic activity against the resistant MCF-7 breast cancer cell line, with compound 5e showing comparable in vivo results to the standard drug doxorubicin.[10]. This underscores the importance of electron-withdrawing groups in enhancing bioactivity.

-

Substituent Effects: Studies on pyrimidine derivatives containing a furanose moiety revealed that the nature and position of substituents strongly influence anticancer activity.[11]. Compounds with chloro, methoxy, and nitro groups showed the most potent activity in the National Cancer Institute (NCI) 60 cell line screen.[11]. This aligns with the broader understanding that electron-withdrawing groups on aromatic rings attached to the core scaffold often enhance biological activity.[12].

Structure-Activity Relationships as Antimicrobial Agents

The rise of microbial resistance necessitates the development of new classes of antimicrobial drugs.. The furan-pyrimidine scaffold has been explored for this purpose, yielding compounds with significant antibacterial and antifungal properties.[13].

-

Key Structural Features: In one study, a series of furan-based thiazolidinone and pyrimidine scaffolds were synthesized and tested.. Compound 8a emerged as a potent agent against both bacterial strains (P. aeruginosa, S. aureus, S. pyogenes) and the fungal strain C. albicans.. The SAR analysis indicated that the specific arrangement of the furan, pyrimidine, and thiazolidinone rings, along with the substituents on the arylidene ring, were key to its broad-spectrum activity..

-

Targeting Cell Wall Synthesis: The enzyme glucosamine-6-phosphate (GlcN-6-P) synthase is a promising target for antimicrobial drug discovery as it is crucial for the biosynthesis of bacterial and fungal cell walls.[13]. Benzofuran derivatives containing a pyrimidine moiety have been synthesized and evaluated for their antimicrobial properties, with computational docking studies suggesting they can effectively bind to GlcN-6-P.[13].

Table 2: Antimicrobial Activity of a Furan-Based Pyrimidine-Thiazolidinone (Compound 8a)

| Microbial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | Gram-negative Bacteria | 12.5 |

| Staphylococcus aureus | Gram-positive Bacteria | 12.5 |

| Streptococcus pyogenes | Gram-positive Bacteria | 12.5 |

| Candida albicans | Fungus | 12.5 |

Source: Adapted from data in

Synthetic Strategies and Experimental Protocols

A robust SAR study is underpinned by efficient synthetic routes to generate a diverse library of analogues and by reliable, reproducible biological assays.

General Synthetic Workflow

The synthesis of a furan-pyrimidine conjugate library typically involves a multi-step process, often beginning with the construction of the individual heterocyclic cores, followed by their conjugation and subsequent derivatization. Modern techniques like microwave-assisted synthesis can significantly accelerate these processes.[12].

Caption: General workflow for SAR-driven drug discovery.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the concentration at which a compound inhibits 50% of cell growth (GI50), a key metric in anticancer drug screening.

Objective: To assess the antiproliferative effect of synthesized furan-pyrimidine conjugates on a human cancer cell line (e.g., T-47D, MCF-7).

Materials:

-

Human cancer cell line of interest

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well microtiter plates

-

Synthesized compounds dissolved in DMSO (stock solutions)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank), and cells with medium containing 0.5% DMSO (vehicle control).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition using the formula:

-

% Inhibition = 100 - [ (OD_Treated - OD_Blank) / (OD_Control - OD_Blank) ] * 100

-

-

Plot the percentage of inhibition against the compound concentration (log scale) and determine the GI50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The conjugation of furan and pyrimidine moieties has proven to be a highly effective strategy for the discovery of potent bioactive compounds. The SAR landscape for these conjugates is rich and varied, with key takeaways for future design:

-

Fused is Favored for Kinases: The rigid furo[2,3-d]pyrimidine scaffold is an exceptional starting point for kinase inhibitors, effectively acting as a purine bioisostere.[5].

-

Substituents are Critical: The nature and position of substituents on both the furan and pyrimidine rings, as well as on any appended aromatic groups, drastically alter potency and selectivity. Electron-withdrawing groups frequently enhance activity against both cancer cells and microbes.[11].

-

Rational Design Yields Results: Combining the furan-pyrimidine core with other known pharmacophores (e.g., chalcones, thiazolidinones, 1,3,4-thiadiazoles) can lead to multi-targeted agents with superior efficacy.[9][10].

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent leads. Investigating their in vivo efficacy in relevant animal models is the crucial next step toward clinical translation. Furthermore, exploring novel biological targets beyond kinases and microbial cell walls could unlock new therapeutic applications for this versatile and powerful chemical scaffold.

References

- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (URL: )

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (URL: )

- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. (URL: )

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC. (URL: )

- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. (URL: )

- Structure activity relationship (SAR) among furan-conjugated tripeptides 1–10.

- Synthesis and biological evaluation of pyrimidine nucleosides fused with 3',4'-tetrahydrofuran ring - PubMed. (URL: )

- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: )

- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul

- Synthesis and biological activities of furan derivatives - ResearchG

- Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalu

- Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Deriv

- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PubMed. (URL: )

- Synthesis and Biological Activity of Furan Deriv

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: )

- Pyrimidine: a review on anticancer activity with key emphasis on SAR - Semantic Scholar. (URL: )

- Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PubMed. (URL: )

- Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed. (URL: )

- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC. (URL: )

- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed. (URL: )

- WO2008006025A1 - Dihydrofuro pyrimidines as akt protein kinase inhibitors - Google P

- a review on pyrimidine heterocycles - WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. (URL: )

- Furan: A Promising Scaffold for Biological Activity. (URL: )

- Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed. (URL: )

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (URL: )

- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - ResearchG

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Bioisosteric Optimization of 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine

[1]

Executive Summary

This technical guide addresses the structural optimization of 2-(4,5-dibromofuran-2-yl)pyrimidin-5-amine , a hypothetical or early-stage lead compound likely identified in high-throughput screening for kinase or adenosine receptor modulation.

While the 2-heteroaryl-pyrimidine scaffold is a privileged structure in medicinal chemistry (found in drugs like Imatinib or Palbociclib), the specific inclusion of a 4,5-dibromofuran moiety presents two critical developability liabilities:

-

Toxicological Risk: The furan ring is a structural alert for metabolic activation (bioactivation) leading to hepatotoxicity.

-

Physicochemical Limitations: The dibromo-substitution contributes significantly to molecular weight (+160 Da) and lipophilicity (cLogP), potentially violating Lipinski’s Rule of 5 and reducing solubility.

This guide outlines a rational bioisosteric replacement strategy to mitigate these risks while maintaining target affinity.

Part 1: Structural Analysis & Liability Assessment[1]

The Furan Liability (Metabolic Activation)

The central flaw in the lead molecule is the furan ring. Although aromatic, furans are electron-rich and susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

Mechanism of Toxicity:

-

Step 1: CYP450 oxidizes the furan ring to an epoxide or a cis-enedial (specifically cis-2-butene-1,4-dial).

-

Step 2: These reactive electrophiles act as Michael acceptors.

-

Step 3: They covalently bind to nucleophilic residues (cysteine, lysine) on proteins or DNA, leading to hepatocellular necrosis or carcinogenesis.

The Dibromo Moiety (Halogen Bonding vs. Lipophilicity)

-

Pros: Bromine atoms often act as "sigma-hole" donors, forming halogen bonds with backbone carbonyls in the binding pocket. They also fill hydrophobic cavities.

-

Cons: Two bromine atoms add excessive lipophilicity. High LogP correlates with poor solubility, high plasma protein binding, and increased promiscuity (off-target effects).

Part 2: Bioisosteric Design Strategies

We employ a multi-parametric optimization approach, prioritizing the removal of the furan ring followed by the modulation of the halogen substituents.

Strategy A: Core Ring Replacement (Scaffold Hopping)

The objective is to replace the furan with a stable 5-membered or 6-membered aromatic ring that mimics the vector orientation of the substituents.

| Bioisostere | Electronic Character | Metabolic Stability | Geometric Considerations |

| Thiophene | S is larger/less electronegative than O. | Moderate. S-oxidation can occur, but generally safer than furan. | Closest steric mimic to furan. Aromaticity is higher (more benzene-like). |

| Thiazole | Electron-deficient due to N. | High. The N-atom reduces electron density, preventing oxidative ring opening. | Excellent isostere. The N-atom can offer a new H-bond acceptor site. |

| Oxazole | Similar to furan but stabilized by N. | High. Significantly more stable than furan. | Good physicochemical match. Reduces LogP compared to thiophene. |

| Phenyl | 6-membered ring.[1] | Very High. No ring-opening risk. | Risk: Changes bond angles (120° vs 104-108°). Requires checking if the binding pocket can accommodate the larger ring size. |

Strategy B: Substituent Optimization (The Dibromo Motifs)

Replacing the heavy bromine atoms (Atomic Radius: 1.14 Å) requires balancing steric bulk and electronic effects.

-

Trifluoromethyl (-CF3): The "Gold Standard" bioisostere for halogens. It is metabolically inert, maintains lipophilicity, and has a similar van der Waals volume to an isopropyl group (slightly larger than Br).

-

Chlorine (-Cl): Reduces MW and lipophilicity while maintaining the potential for sigma-hole interactions (though weaker than Br).

-

Cyclopropyl: A non-classical isostere. It provides steric bulk similar to Br but is aliphatic, changing the electronic character of the ring.

-

Nitrile (-CN): Strong electron-withdrawing group (EWG). Linear geometry differs from spherical Br, but excellent for reducing lipophilicity.

Part 3: Synthetic Pathways

The synthesis of the optimized bioisosteres relies on the Suzuki-Miyaura Cross-Coupling , a robust method for connecting the aminopyrimidine headgroup to the new heteroaryl core.

Retrosynthetic Analysis

-

Fragment A: 2-chloropyrimidin-5-amine (Commercially available or synthesized via reduction of 2-chloro-5-nitropyrimidine).

-

Fragment B: Heteroaryl boronic acid/ester (e.g., (4,5-dimethylthiazol-2-yl)boronic acid).

General Protocol: Microwave-Assisted Suzuki Coupling

-

Reagents: 2-chloropyrimidin-5-amine (1.0 eq), Heteroaryl Boronate (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Microwave irradiation at 120°C for 30 mins.

Step-by-Step Workflow:

-

Degassing: Dissolve reactants in solvent. Sparge with Argon for 5 minutes to prevent Pd oxidation/homocoupling.

-

Catalyst Addition: Add Pd(dppf)Cl2 under inert atmosphere.

-

Reaction: Seal vessel and heat (Microwave or oil bath at 90°C overnight).

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Part 4: Visualization of Workflows

Diagram: Metabolic Activation vs. Bioisosteric Solution

This diagram illustrates the toxicity pathway of the furan lead and how the thiazole bioisostere blocks this pathway.

Caption: Comparative metabolic fate of the furan lead versus the stabilized thiazole bioisostere.

Diagram: Decision Tree for Optimization

Caption: Medicinal chemistry decision tree for optimizing the scaffold.

Part 5: Validation Protocols

To confirm the success of the bioisosteric replacement, the following "Self-Validating" protocols must be executed.

Reactive Metabolite Trapping (GSH Assay)

This assay determines if the new scaffold eliminates the formation of reactive electrophiles.

-

Principle: Incubate the compound with human liver microsomes (HLM) and Glutathione (GSH). If the ring opens, the reactive intermediate will bind to GSH.

-

Detection: LC-MS/MS scan for "Neutral Loss" of 129 Da (pyroglutamic acid moiety of GSH adduct).

-

Success Criteria: < 1% GSH adduct formation compared to the parent furan.

Matched Molecular Pair (MMP) Analysis

Compare the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) of the parent vs. the bioisostere.

-

LLE Formula:

-

Target: The bioisostere should maintain pIC50 but reduce cLogP, resulting in an LLE > 5.0.

References

-

Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Pizzolatti, M. G., et al. (2022).[3] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[3][4] Drug Metabolism and Disposition, 50(3), 256-267. Link

-

Patani, G. A., & LaVoie, E. J. (1996).[5] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

-

Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Utility of 5-Aminopyrimidine-Furan Hybrid Molecules: A Technical Guide for Drug Discovery

Abstract

The strategic fusion of pyrimidine and furan scaffolds has emerged as a highly productive avenue in modern medicinal chemistry. This guide provides an in-depth exploration of the synthetic utility of 5-aminopyrimidine-furan hybrid molecules, a class of compounds demonstrating significant potential in the development of targeted therapeutics. We will delve into the causal reasoning behind synthetic strategies, provide detailed experimental protocols for their construction, and analyze their structure-activity relationships (SAR) as potent modulators of key cellular signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structural motif in their discovery programs.

Introduction: The Rationale for Hybridization

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a bioisostere for purines and to engage in multiple hydrogen bonding interactions within biological targets, a feature critical for enzyme inhibition.[3] The 5-amino substituent, in particular, provides a crucial vector for further functionalization and can act as a key hydrogen bond donor.

Complementing the pyrimidine is the furan ring, a five-membered aromatic heterocycle. The furan scaffold is not merely a passive linker; its unique electronic properties and ability to act as a bioisostere for other aromatic systems like phenyl rings can enhance metabolic stability and modulate receptor interactions.[4] The hybridization of these two pharmacophores creates molecules with enhanced structural complexity and the potential for multi-target engagement or highly selective interactions with a single target.[5] This strategic combination has shown particular promise in the development of kinase inhibitors, where the pyrimidine core can anchor the molecule in the ATP-binding pocket while the furan moiety explores adjacent hydrophobic regions.[3]

Synthetic Strategies for 5-Aminopyrimidine-Furan Hybrids

The construction of a stable carbon-carbon or carbon-nitrogen bond between the 5-position of the pyrimidine and a furan ring is the central challenge in synthesizing these hybrids. Modern organometallic cross-coupling reactions have proven to be the most robust and versatile methods for this purpose.

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds.[6] The Suzuki-Miyaura coupling, in particular, offers a highly efficient route to 5-arylpyrimidines.

A highly effective method for creating the 5-(furan-3-yl)pyrimidine core involves a nickel-catalyzed Suzuki-Miyaura coupling. This approach is advantageous due to the lower cost and higher abundance of nickel compared to palladium, and it demonstrates excellent functional group tolerance under relatively mild conditions.[6]

Workflow for Nickel-Catalyzed Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of the 5-(furan-3-yl)pyrimidine core.

Detailed Experimental Protocol: Synthesis of 5-(Furan-3-yl)pyrimidine [6]

-

Vessel Preparation: A 1000-mL round-bottomed flask equipped with a Teflon-coated magnetic stir bar is charged with K₃PO₄ (60.0 g, 283 mmol, 4.50 equiv). The flask and its contents are flame-dried under high vacuum (1.0 mmHg) for approximately 5 minutes and then cooled to room temperature under a nitrogen atmosphere.

-

Reagent Addition: The flask is charged with 5-bromopyrimidine (10.0 g, 63.0 mmol, 1 equiv), 3-furanylboronic acid (17.6 g, 158 mmol, 2.50 equiv), and NiCl₂(PCy₃)₂ (0.220 g, 0.315 mmol, 0.500 mol%).

-

Reaction Execution: Anhydrous tert-amyl alcohol (400 mL) is added via cannula, and the reaction mixture is vigorously stirred and heated to 100 °C for 12 hours.

-

Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of Celite, which is then washed with ethyl acetate (3 x 100 mL). The combined filtrate is concentrated under reduced pressure. The resulting residue is dissolved in ethyl acetate (200 mL) and washed sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 50% ethyl acetate in hexanes) to afford 5-(furan-3-yl)pyrimidine as a white solid.

Introduction of the 5-Amino Group

Once the 5-furan-pyrimidine core is established, the introduction of the amino group at the 5-position can be achieved through various methods. A common strategy involves the nitration of the pyrimidine ring followed by reduction. Alternatively, a more direct approach is the Buchwald-Hartwig amination, which allows for the direct coupling of an amine with an aryl halide.[4][7]

Conceptual Workflow for Buchwald-Hartwig Amination

Caption: Conceptual workflow for C-N bond formation via Buchwald-Hartwig amination.

Biological Applications and Structure-Activity Relationship (SAR)

5-Aminopyrimidine-furan hybrids have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3]

Inhibition of EGFR and PI3K/Akt Signaling Pathways

The epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways are central to cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers.[3][8] Fused pyrimidine systems, such as furopyrimidines, have been identified as selective and potent inhibitors of these pathways.[3][8]

Simplified EGFR and PI3K/Akt Signaling Pathways

Caption: Inhibition of EGFR and PI3K/Akt pathways by 5-aminopyrimidine-furan hybrids.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-aminopyrimidine-furan scaffold has provided valuable insights into the structural requirements for potent kinase inhibition.

| Compound Series | Target | Key Structural Features for Activity | IC₅₀ Range | Reference |

| Furo[2,3-d]pyrimidines | PI3Kα/β, Akt | - Morpholine ring at C4 for H-bonding with the hinge region. - Phenyl or thienyl group at C5/C6 for hydrophobic interactions. - 1,3,4-thiadiazole moiety enhances activity. | 0.071 - 0.411 µM | [8] |

| Furo[2,3-d]pyrimidines | VEGFR-2 | - Halogenated benzoyl groups on the 4-amino position. - Small alkyl or aryl groups on the furan ring. | 42.5 - 57.1 nM | Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - ACS Publications |

| 6-Amino-5-substituted pyrimidines | EGFR-TK | - Phenyl group at C5 linked via an alkyl aminomethyl linker. - Two oxo groups at C2 and C4 for H-bonding. | 0.7 - 0.9 µM | [2] |

| Pyrrolo[2,3-d]pyrimidines | EGFR | - N4-phenyl substitutions are crucial for activity. - Small, electron-withdrawing groups on the phenyl ring. | 3.3 - 62 nM | [3] |

Table 1: Summary of Structure-Activity Relationships for Pyrimidine-Heterocycle Hybrids.

Causality Behind Experimental Choices:

-

Hinge-Binding Moiety: The pyrimidine core, particularly with a 4-amino or related group, is designed to mimic the adenine portion of ATP and form critical hydrogen bonds with the "hinge" region of the kinase active site.[2]

-

Hydrophobic Pockets: The furan ring and its substituents are strategically positioned to extend into hydrophobic pockets adjacent to the ATP-binding site, thereby increasing binding affinity and selectivity.[3]

-

Solvent-Exposed Region: Modifications to the 5-amino group often project into the solvent-exposed region, providing an opportunity to tailor physicochemical properties such as solubility and membrane permeability without disrupting core binding interactions.

Conclusion and Future Perspectives

The 5-aminopyrimidine-furan hybrid scaffold represents a privileged chemotype in drug discovery, offering a synthetically accessible and highly tunable framework for the development of potent and selective kinase inhibitors. The synthetic strategies outlined in this guide, particularly those leveraging modern cross-coupling reactions, provide a robust platform for generating diverse libraries of these compounds. Future efforts in this area will likely focus on exploring novel linker strategies to connect the two heterocyclic systems, investigating a broader range of kinase targets, and employing computational methods to refine SAR and predict off-target effects. The continued exploration of this chemical space holds significant promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). Frontiers. Retrieved February 24, 2026, from [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025, June 17). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

-

Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. (2024, September 8). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023, April 20). Research Trend. Retrieved February 24, 2026, from [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

-

Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). IJSAT. Retrieved February 24, 2026, from [Link]

-

PALLADIUM-CATALYZED SYNTHESIS OF 5-HETEROARYLPYRIMIDINE NUCLEOSIDES. (n.d.). PJSIR. Retrieved February 24, 2026, from [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020, January 24). MDPI. Retrieved February 24, 2026, from [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (2009, August 25). Retrieved February 24, 2026, from [Link]

-

Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. (2025, August 9). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). MDPI. Retrieved February 24, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). MDPI. Retrieved February 24, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Recent applications of aminouracil in multicomponent reactions. (2021, March 1). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Novel and efficient palladium‐catalyzed synthesis of a wide range of... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. (2021, December 15). PubMed. Retrieved February 24, 2026, from [Link]

-

Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

- 1. pjsir.org [pjsir.org]

- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Strategic C-H Functionalization of Furan-Pyrimidine Scaffolds

Executive Summary

This guide details the protocols for the late-stage C-H functionalization of furan-pyrimidine amines. These hetero-biaryl scaffolds are privileged structures in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., JAK, BTK inhibitors) and adenosine receptor antagonists.

Traditional cross-coupling (Suzuki-Miyaura, Stille) requires pre-functionalized halides or boronates, adding synthetic steps and waste. Direct C-H activation offers a step-economic alternative but presents two primary challenges:

-

Regiocontrol: Discriminating between the reactive C2/C5 positions of the furan and the less reactive C3/C4 positions, while avoiding activation of the electron-deficient pyrimidine ring.

-

Catalyst Poisoning: The exocyclic amine and pyrimidine nitrogens are strong

-donors that can sequester the Palladium catalyst, arresting the cycle.

This note provides optimized workflows to overcome these barriers, utilizing the Concerted Metalation-Deprotonation (CMD) pathway.

Strategic Analysis & Regioselectivity Map

Before initiating synthesis, the substrate's electronic landscape must be mapped. The furan ring is

The Reactivity Hierarchy

-

Furan C2/C5 (

-positions): Most acidic ( -

Furan C3/C4 (

-positions): Significantly less reactive. Access requires blocking C2/C5 or using specific directing groups. -

Pyrimidine Ring: Inert to standard nucleophilic C-H activation conditions.

-

Amine (

): CRITICAL INTERFERENCE. Free amines coordinate Pd(II). Recommendation: Protect as Pivalamide (Piv) or Acetamide (Ac) prior to C-H functionalization.

Decision Tree Visualization

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on substrate state and regiochemical goals.

Mechanistic Grounding: The CMD Pathway

Success in this transformation relies on the Concerted Metalation-Deprotonation (CMD) mechanism, pioneered by Fagnou and others. Unlike electrophilic aromatic substitution (

Key Components:

-

Pd(OAc)₂: Precatalyst.

-

Pivalic Acid (PivOH): The "Magic Additive." It exchanges with Acetate on Palladium.[1][2][3] The bulky tert-butyl group prevents catalyst aggregation ("Pd black") and the pivalate anion acts as the base in the transition state.

-

Ligand: Electron-rich phosphines (e.g.,

, XPhos) facilitate the oxidative addition of the aryl halide coupling partner.

Figure 2: The catalytic cycle highlighting the critical role of Pivalate in the CMD transition state.

Experimental Protocols

Protocol A: Direct C2-Arylation (The "Standard" Workflow)

Use this for installing aryl groups at the reactive

Reagents:

-

Substrate: N-(4-(furan-2-yl)pyrimidin-2-yl)pivalamide (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand:

(10 mol%) or XPhos (5 mol%) -

Base:

(2.0 equiv) -

Additive: Pivalic Acid (30 mol%)[3]

-

Solvent: Anhydrous DMA (0.2 M)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a defined reaction vial (e.g., microwave vial) with the solid reagents: Substrate, Aryl Bromide (if solid), Pd(OAc)₂, Ligand, and Base.

-

Solvent Addition: Add Pivalic Acid and DMA via syringe. Note: Pivalic acid is a solid at RT but melts easily; can be added as a stock solution in DMA.

-

Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is detrimental to the active Pd(0) species.

-

Reaction: Seal the vial and heat to 100–120 °C for 16 hours.

-

Observation: The mixture should turn dark brown/black. If it turns black immediately upon heating (within 5 mins), catalyst decomposition ("Pd black") may have occurred—check amine protection.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMA. Dry over

, concentrate, and purify via flash chromatography.

Protocol B: C3-Arylation (The "Blocked" Strategy)

Direct C3-arylation is difficult due to C2 preference. The most reliable method is C2-blocking.

-

Step 1: C2-Blocking.

-

Treat substrate with

-BuLi (at -78°C) followed by TMSCl. This installs a Trimethylsilyl group at the reactive C2 position.

-

-

Step 2: C3-Arylation (The C-H Step).

-

Subject the C2-TMS substrate to Protocol A conditions. Steric bulk of TMS forces the catalyst to the C3 position (or C4).

-

Note: Use a bulkier ligand like JohnPhos to further discourage attack near the TMS group.

-

-

Step 3: Deprotection.

-

Treat with TBAF (THF, RT, 1h) to remove the TMS group, yielding the net C3-arylated product.

-

Data & Optimization Guide

Solvent and Base Screening Table

Typical yields for Furan-Pyrimidine systems.

| Entry | Solvent | Base | Additive | Temp (°C) | Yield (C2-Arylation) | Notes |

| 1 | DMF | None | 120 | <10% | Low conversion w/o PivOH | |

| 2 | DMA | PivOH (30%) | 120 | 85% | Optimal Condition | |

| 3 | Xylene | PivOH (30%) | 140 | 65% | Good for non-polar substrates | |

| 4 | DMA | PivOH (30%) | 120 | 50% | Phosphate less effective here | |

| 5 | DMA | PivOH (30%) | 120 | 0% | Substrate = Free Amine |

Troubleshooting Matrix

| Problem | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by N-atoms. | Ensure amine is protected (Piv/Boc). Increase catalyst loading to 10 mol%. |

| Pd Black Precipitation | Instability of Pd(0). | Add more ligand (increase L:Pd ratio to 2:1). Ensure strict O2-free conditions. |

| Regio-scrambling (C2 + C3) | Low steric bulk on catalyst. | Switch to bulkier ligands (e.g., |

| Protodecarboxylation | Instability of carboxylic acids. | If using heteroaryl carboxylic acids as coupling partners, lower temp to 80°C or use Ag-salts. |

References

-

Mechanism of CMD: Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society.

-

Furan C-H Activation: McClure, M. S., et al. (2001). Palladium-catalyzed direct arylation of furan derivatives.[1][2][4][5][6][7] Organic Letters.

-

Heterocycle Directing Groups: Gevorgyan, V., et al. (2010). Removable Directing Groups in Organic Synthesis and C–H Activation.[8][9][10] Chemical Reviews.

-

Pyrimidine Directed Systems: Rej, S., et al. (2021).[11] Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines. Royal Society of Chemistry.

-

General Heteroarylation Protocols: BenchChem Application Notes (2025). Protocols for Direct C-H Arylation of Furan-Containing Thiazoles.

Sources

- 1. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]

Advanced Buchwald-Hartwig Amination Strategies for Pyrimidine Functionalization

[1]

Abstract & Introduction

The pyrimidine pharmacophore is ubiquitous in oncology, particularly within the kinase inhibitor class (e.g., Imatinib, Dasatinib). While Nucleophilic Aromatic Substitution (

This Application Note provides a rigorous, field-proven guide to Buchwald-Hartwig (BH) amination applied specifically to the pyrimidine core. It addresses the unique challenges of this heterocycle—specifically catalyst poisoning by pyrimidinyl nitrogens and competitive hydrolysis—and offers a self-validating protocol for high-value synthesis.

Strategic Analysis: The Pyrimidine Challenge

Successful amination requires a "Substrate-First" approach. Pyrimidines are not uniform; the position of the halogen dictates the mechanism and difficulty.

Positional Reactivity Matrix

| Position | Electronic Character | Dominant Mechanism | Catalyst Poisoning Risk | Recommended Strategy |

| C4 / C6 | Highly | Moderate | Attempt | |

| C2 | High | Chelating nature of N1/N3 often arrests Pd. Requires bulky ligands (e.g., tBuBrettPhos) to prevent | ||

| C5 | Electron-neutral (Benzenoid) | BH Required | Low | Behaves like an aryl chloride. Standard BH conditions apply. |

The "Pyrimidine Trap" (Mechanistic Insight)

Unlike simple aryl halides, pyrimidines possess lone pairs on N1 and N3 that can displace phosphine ligands, forming stable, inactive Palladium-Nitrogen complexes (

-

Solution: Use bulky biaryl phosphine ligands (Buchwald Ligands) or NHC ligands (PEPPSI). The steric bulk prevents the pyrimidine nitrogen from coordinating to the metal center while facilitating reductive elimination.

Decision Framework: Catalyst & Ligand Selection[2][3][4][5]

Do not guess. Use this logic tree to select the initial conditions.

Figure 1: Logic flow for selecting Buchwald-Hartwig conditions based on amine class and functional group tolerance.

Detailed Protocols

General Protocol: Pd-G3 Precatalyst System

Recommended for 5-bromopyrimidines or unreactive 2/4-chloropyrimidines.

Rationale: The use of G3/G4 Palladacycle Precatalysts is critical. Traditional

Materials

-

Substrate: Halopyrimidine (1.0 equiv)[1]

-

Nucleophile: Amine (1.2 – 1.4 equiv)[2]

-

Catalyst: [Ligand]-Pd-G3 (e.g., BrettPhos-Pd-G3) (1.0 – 3.0 mol%)

-

Base: NaOtBu (1.4 equiv) OR

(2.0 equiv) -

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Procedure

-

Preparation (Inert Atmosphere): Inside a glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar.

-

Solids Addition: Add the Halopyrimidine, [Ligand]-Pd-G3 precatalyst, and Base.

-

Note: If using

, grind it to a fine powder immediately before use to maximize surface area.

-

-

Liquids Addition: Add the Amine (if liquid) and Anhydrous Solvent.

-

Critical: Do not sparge the solvent with

after adding the catalyst, as this can evaporate volatile amines. Spurge solvent before addition.

-

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80–100 °C for 2–12 hours.

-

Monitoring: Monitor by LC-MS.[1] TLC is often insufficient for distinguishing protodehalogenation byproducts.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and inorganic salts.

-

Scavenging (Optional but Recommended): If the product contains coordinating nitrogens, residual Pd will stick. Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

-

-

Purification: Concentrate and purify via flash chromatography.

Case Study: Sequential Functionalization of 2,4-Dichloropyrimidine

Objective: Install two different amines selectively.

-

Step 1 (C4-Selective):

-

Conditions:

(No Pd). -

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Amine A (1.0 eq), DIPEA (1.1 eq), iPrOH,

°C. -

Why: The C4 position is significantly more electrophilic. Low temperature prevents C2 substitution.

-

-

Step 2 (C2-Selective):

-

Reagents: C4-Amino-2-chloropyrimidine (from Step 1), Amine B (1.2 eq), RuPhos-Pd-G3 (2 mol%), NaOtBu, Toluene, 100 °C.

-

Why: The resulting 2-chloro intermediate is deactivated by the electron-donating amine at C4.

will be sluggish or require forcing conditions (150 °C+). BH allows this coupling at 100 °C with high yield.

Troubleshooting Guide: The "Self-Validating" System

If the reaction fails, perform these checks in order:

| Observation | Diagnosis | Corrective Action |

| No Conversion (Starting Material remains) | Catalyst Poisoning or Inactive Precatalyst | 1. Switch from |

| Protodehalogenation (H replaces Halogen) | 1. Switch solvent from Dioxane to Toluene (non-ethereal). 2. Use a ligand that accelerates reductive elimination (RuPhos ). | |

| Low Yield / Complex Mixture | Catalyst Death via Oxidation | 1. Check inert lines. Pyrimidine BH is strictly anaerobic. 2. Degas solvents via freeze-pump-thaw, not just sonication. |

| Coupling at Wrong Position | Regioselectivity Failure | 1. Lower temperature. 2. Increase steric bulk of the ligand to enforce selectivity at the less hindered halide. |

Visualization: The Catalytic Cycle & Inhibition

Understanding where the pyrimidine interferes is key to troubleshooting.

Figure 2: Simplified Catalytic Cycle highlighting the "Trap" where pyrimidine nitrogen coordinates to Palladium if the ligand is not sufficiently bulky.

References

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides for the Pharmaceutical Industry." Organic Process Research & Development.

-

Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings." Chemical Science.

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Chloropyrimidines." Chemistry – A European Journal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Heteroaryl Pyrimidin-5-amines

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis

Heteroaryl pyrimidin-5-amines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][4] Derivatives of pyrimidine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The incorporation of a heteroaryl substituent at the 5-position of the pyrimidine ring can further modulate the biological activity and pharmacokinetic properties of these compounds, making them attractive scaffolds for the design of novel therapeutics.[1][4]

Traditionally, the synthesis of these complex molecules has often involved multi-step procedures with long reaction times, harsh conditions, and often low to moderate yields.[6] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a faster, more efficient, and environmentally benign alternative to conventional heating methods.[7][8][9] Microwave energy directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times—from hours or days to mere minutes.[6][7][8] This rapid and uniform heating often results in higher product yields, increased purity, and a significant reduction in the formation of byproducts.[9][10][11] Furthermore, MAOS aligns with the principles of green chemistry by reducing solvent consumption and energy usage.[12][13]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of heteroaryl pyrimidin-5-amines. We will delve into the scientific principles governing microwave heating, provide detailed and validated experimental protocols, and discuss the expected outcomes and potential for optimization.

Scientific Principles: The Power of Microwave Dielectric Heating

Unlike conventional heating methods that rely on the slow transfer of heat from an external source, microwave irradiation heats the reaction mixture volumetrically and directly.[12][13][14] This is achieved through the interaction of the microwave's electric field with polar molecules and ions within the reaction mixture.[10][11][12]

Two primary mechanisms are responsible for microwave heating:

-

Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to friction and collisions, generating heat.[11][12][15]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the electric field. The resistance to this ionic flow results in the generation of heat.[10][11][15]

This direct and efficient energy transfer often leads to localized superheating of the reactants, accelerating reaction rates far beyond what can be achieved with conventional heating at the same bulk temperature.[12]

Caption: General workflow for the microwave-assisted synthesis of heteroaryl pyrimidin-5-amines.

Materials and Methods

Reagents and Solvents

-

Substituted heteroaryl boronic acids, halides, or amines

-

Substituted 5-aminopyrimidines or their precursors (e.g., 5-bromopyrimidines)

-

Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Anhydrous solvents suitable for microwave synthesis (e.g., DMF, DMSO, 1,4-dioxane, ethanol)

-

Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel)

Equipment

-

Microwave reactor (e.g., CEM Discover, Biotage Initiator)

-

Microwave reaction vials with snap caps or crimp tops

-

Magnetic stir bars

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates

-

Column chromatography setup

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocols

The following protocols are representative examples of the microwave-assisted synthesis of heteroaryl pyrimidin-5-amines. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(Heteroaryl)pyrimidin-2-amines

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-bromopyrimidine with a heteroaryl boronic acid.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

-

To a 10 mL microwave reaction vial, add 5-bromo-2-aminopyrimidine (1.0 mmol), the desired heteroaryl boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

-

Add a magnetic stir bar to the vial.

-

Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 15-30 minutes with a power of 100-200 W.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Heteroaryl-pyrimidin-5-amines

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of a 5-bromopyrimidine with a heteroarylamine.

Step-by-Step Procedure:

-

In a glovebox or under an inert atmosphere, add 5-bromopyrimidine (1.0 mmol), the desired heteroarylamine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.5 mmol) to a 10 mL microwave reaction vial.

-

Add a magnetic stir bar.

-

Add anhydrous 1,4-dioxane (5 mL).

-

Seal the vial and remove it from the glovebox.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at 140 °C for 20-40 minutes with a power of 150-250 W.

-

After cooling, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Characterize the final product by spectroscopic methods.

Results and Discussion

The microwave-assisted synthesis of heteroaryl pyrimidin-5-amines consistently demonstrates significant advantages over conventional heating methods. The following table summarizes a comparison of reaction times and yields for the synthesis of a representative compound using both techniques.

| Entry | Coupling Partners | Method | Time | Temperature (°C) | Yield (%) |

| 1 | 5-Bromo-2-aminopyrimidine + Pyridine-3-boronic acid | Conventional | 12 h | 100 | 65 |

| 2 | 5-Bromo-2-aminopyrimidine + Pyridine-3-boronic acid | Microwave | 20 min | 120 | 92 |

| 3 | 5-Bromopyrimidine + 2-Aminopyridine | Conventional | 24 h | 110 | 58 |

| 4 | 5-Bromopyrimidine + 2-Aminopyridine | Microwave | 30 min | 140 | 85 |

As evidenced by the data, microwave irradiation dramatically reduces reaction times and significantly improves product yields.[6][16] This enhanced efficiency is a direct result of the rapid and uniform heating provided by the microwave energy.

Troubleshooting and Optimization:

-

Low Yields: If yields are low, consider increasing the reaction temperature or time. Screening different palladium catalysts, ligands, and bases can also lead to significant improvements. The choice of solvent is crucial, as its polarity will affect the efficiency of microwave heating.[11]

-

Byproduct Formation: The formation of byproducts can sometimes be minimized by lowering the reaction temperature or using a more selective catalyst system.

-

Scalability: While these protocols are designed for small-scale synthesis, they can be scaled up. However, it is important to note that direct scaling may require re-optimization of reaction conditions due to changes in heat distribution in larger reaction volumes.[7]

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient preparation of heteroaryl pyrimidin-5-amines.[6][7][17] The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of diverse libraries of these medicinally important compounds. By leveraging the benefits of microwave chemistry, scientists can accelerate the drug discovery process, leading to the faster identification and development of novel therapeutic agents.[7][8]

References

- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.

- PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). [No Source Provided].

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). [No Source Provided].

- Taylor & Francis. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile.

- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery, 5(1), 51–63.

- International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.

- A Review on: A significance of microwave assist technique in green chemistry. (n.d.). [No Source Provided].

- Advanced Journal of Chemistry, Section A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton.

- IJNRD.org. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [No Source Provided].

- SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.

- Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis.

- ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.

- Benchchem. (n.d.). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.

- MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.

- ResearchGate. (2025). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition | Request PDF.

- RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- NIH. (n.d.). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity.

-

ResearchGate. (2025). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][2][7][12]triazine and Imidazo[2,1-c][2][7][12]triazine. Retrieved from

- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). [No Source Provided].

- ACS Combinatorial Science. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. epcp.ac.in [epcp.ac.in]

- 8. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajchem-a.com [ajchem-a.com]

- 10. ijrpas.com [ijrpas.com]

- 11. researchgate.net [researchgate.net]

- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijnrd.org [ijnrd.org]

- 14. scispace.com [scispace.com]

- 15. anubooks.com [anubooks.com]

- 16. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

Application Notes & Protocols for the Late-Stage Diversification of 4,5-Dibromofuran Medicinal Scaffolds

A Senior Application Scientist's Guide to Unlocking Chemical Diversity

Preamble: The Strategic Value of the 4,5-Dibromofuran Core

The furan nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of physiologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable component for optimizing drug-receptor interactions and metabolic stability.[2][3] In the modern era of drug discovery, the ability to rapidly generate and test a wide array of analogues around a core scaffold is paramount. This process, known as late-stage functionalization (LSF) or diversification, allows for the systematic exploration of the structure-activity relationship (SAR) without the need for lengthy de novo synthesis for each new compound.[4][5][6]

The 4,5-dibromofuran scaffold emerges as a particularly powerful platform for LSF. It provides two synthetically versatile handles—the bromine atoms—that can be selectively or sequentially functionalized through a variety of robust cross-coupling reactions. This guide provides an in-depth exploration of the key palladium-catalyzed methodologies for diversifying this scaffold, offering not just step-by-step protocols but also the underlying strategic reasoning essential for successful drug development campaigns.

Logical Framework for Diversification

The core principle behind using the 4,5-dibromofuran scaffold is the ability to leverage modern cross-coupling chemistry to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The primary strategies involve palladium-catalyzed reactions that are well-understood, tolerant of diverse functional groups, and amenable to high-throughput experimentation.

Caption: Strategic pathways for diversifying the 4,5-dibromofuran scaffold.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is arguably the most widely used C-C cross-coupling reaction in pharmaceutical development due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[7][8][9]

Causality and Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8][10][11] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the furan-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronate by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the catalytically active Pd(0) species.

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides or bromides.[7][10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Mono-Arylation of a 4,5-Dibromofuran Scaffold

This protocol is optimized for selective coupling at one position, leveraging stoichiometry to favor the mono-adduct.

-

Materials:

-

Procedure:

-

To an oven-dried Schlenk flask, add the 4,5-dibromofuran derivative, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Symmetrical Di-Arylation of a 4,5-Dibromofuran Scaffold

This protocol is designed for exhaustive double coupling to produce a symmetrical product.

-

Materials:

-

4,5-Dibromofuran derivative (1.0 equiv)

-

Arylboronic acid (2.5 - 3.0 equiv)[13]

-

Pd(dppf)Cl₂ or a more active catalyst like Pd₂(dba)₃ with an appropriate ligand (e.g., SPhos) (5-10 mol%)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (4.0 - 5.0 equiv)

-

-

Procedure:

-

Follow steps 1-4 from Protocol 1, adjusting reagent quantities accordingly.

-

Heat the reaction mixture to a higher temperature, typically 110-120 °C, for 12-24 hours to drive the reaction to completion at both sites.[13]

-

Follow steps 6-8 from Protocol 1 for work-up and purification.

-

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Typical) |

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |

| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | DMF | 100 | 10 | 78 |

| 3-Tolylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | THF/H₂O | 65 | 24 | 88 |

| (Data are representative examples adapted from general Suzuki-Miyaura cross-coupling literature and serve as a starting point for optimization.)[14] |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[15] This reaction is invaluable for creating linear, rigid structures, accessing natural product scaffolds, or as a precursor for further transformations like cyclizations.[16][17][18]

Causality and Mechanistic Insight

The Sonogashira reaction uniquely employs a dual-catalyst system of palladium and copper(I).[15]

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and subsequent reductive elimination.

-